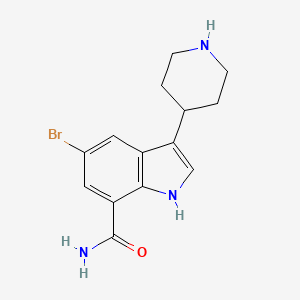

5-bromo-3-(4-piperidinyl)-1H-indole-7-carboxamide

Cat. No. B8777312

Key on ui cas rn:

860625-19-0

M. Wt: 322.20 g/mol

InChI Key: CSWUECOTOHLZIU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08354539B2

Procedure details

Sodium borohydride (2.0 eq, 0.212 wt) was suspended in dry THF (10 vol) with stirring at 10-15° C. under nitrogen. Glacial acetic acid (2.0 eq, 0.321 vol) was then added dropwise over at least 15 mins at 10-25° C. at such a rate as to control effervescence (small exotherm, evolves hydrogen). Once the addition was complete, the resultant suspension was stirred for at least 15 mins under a flow of nitrogen until all visible effervescence has ceased. 5-bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-7-carboxamide hydrochloride (which may be prepared, for example, by following the method outlined for Intermediate 8) (1 wt) was then added as a solid. The resultant suspension was then stirred at 20-25° C. under nitrogen for 3.5-4.5 hrs with HPLC monitoring. The batch was then cooled to 0-4° C. Hydrochloric acid (36% w/v, 0.90 vol) was then added in a dropwise manner over at least 30 mins maintaining the internal temperature at 0-4° C. throughout (exothermic, evolves hydrogen). The resultant slurry was stirred at 0-4° C. for 2 hrs, warmed to 20-25° C. and stirred for a further 2 hrs before recooling to 0-4° C. Water (8 vol) was then added slowly over at least 15 mins maintaining the internal temperature at 0-10° C. throughout (exothermic, evolves hydrogen). The resultant acidic solution was then stirred for at least 1 hr. A solution of aqueous sodium hydroxide (40% w/v, ca 2.5 vols) was added in a dropwise manner to neutralize to pH>12, maintaining the temperature at 0-15° C. throughout1. The resultant biphase was settled and separated. The aqueous was back-extracted with ethyl acetate (4 vols) and then discarded. The combined organics are washed with saturated brine (2×2 vols) before being concentrated in vacuo to ca 4 vols2. Ethyl acetate (8 vols) was added, and the batch was reconcentrated in vacuo to ca 4 vols. The resultant slurry was cooled to 0-5° C. and stirred for at least 30 mins. Solids are then collected by vacuum filtration and washed with ethyl acetate (2×1 vol). Dried in vacuo at 40-45° C. to constant weight.

[Compound]

Name

resultant suspension

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

5-bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-7-carboxamide hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Intermediate 8

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

resultant suspension

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[BH4-].[Na+].C(O)(=O)C.[H][H].Cl.[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[C:18]([C:20]([NH2:22])=[O:21])[CH:19]=1)[NH:16][CH:15]=[C:14]2[C:23]1[CH2:24][CH2:25][NH:26][CH2:27][CH:28]=1.Cl.[OH-].[Na+]>C1COCC1.O>[Br:10][C:11]1[CH:12]=[C:13]2[C:17](=[C:18]([C:20]([NH2:22])=[O:21])[CH:19]=1)[NH:16][CH:15]=[C:14]2[CH:23]1[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]1 |f:0.1,4.5,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Seven

[Compound]

|

Name

|

resultant suspension

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

5-bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-7-carboxamide hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.BrC=1C=C2C(=CNC2=C(C1)C(=O)N)C=1CCNCC1

|

Step Nine

[Compound]

|

Name

|

Intermediate 8

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

resultant suspension

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

12.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 10-15° C. under nitrogen

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added as a solid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The batch was then cooled to 0-4° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resultant slurry was stirred at 0-4° C. for 2 hrs

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to 20-25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for a further 2 hrs

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before recooling to 0-4° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resultant acidic solution was then stirred for at least 1 hr

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature at 0-15° C. throughout1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous was back-extracted with ethyl acetate (4 vols)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organics are washed with saturated brine (2×2 vols)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

before being concentrated in vacuo to ca 4 vols2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl acetate (8 vols) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resultant slurry was cooled to 0-5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for at least 30 mins

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Solids are then collected by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate (2×1 vol)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dried in vacuo at 40-45° C. to constant weight

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C=C2C(=CNC2=C(C1)C(=O)N)C1CCNCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |